molecular formula C16H24N2 B046227 4-(2-Di-N-propylaminoethyl)indole CAS No. 76149-15-0

4-(2-Di-N-propylaminoethyl)indole

Cat. No. B046227
CAS RN: 76149-15-0
M. Wt: 244.37 g/mol
InChI Key: AFRBPRLOPBAGCM-UHFFFAOYSA-N
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Description

4-(2-Di-N-propylaminoethyl)indole is a chemical compound of interest due to its structural and functional relevance in various scientific studies. It has been explored for its potential as a prejunctional dopamine receptor agonist, demonstrating significant biological activity without activating central nervous system stimulatory effects in rats (Gallagher et al., 1985).

Synthesis Analysis

The synthesis of this compound typically involves a multistep sequence starting from (2-methyl-3-nitrophenyl)acetic acid, utilizing the Reissert indole synthesis method. A notable example includes its derivation leading to potent dopaminergic actions through a similar synthesis route (Cannon et al., 1984).

Molecular Structure Analysis

The molecular structure of 4-(2-Di-N-propylaminoethyl)indole and its derivatives has been a subject of interest due to its unique configuration and potential biological activities. Research involving structural determinations and modifications aims to explore the compound's pharmacological potentials and interaction mechanisms (Wynne & Stalick, 2002).

Chemical Reactions and Properties

This compound engages in various chemical reactions, showcasing its versatility. Studies have investigated its reactions, including phosphinoylation, cyclization, and isomerization processes, to synthesize novel structures like 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles (Chen et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of 4-(2-Di-N-propylaminoethyl)indole were not highlighted in the search results, research on related indole compounds often focuses on crystalline structure, stability, and solubility, which are critical for understanding its behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of 4-(2-Di-N-propylaminoethyl)indole, such as reactivity, stability under different conditions, and interaction with biological receptors, have been explored to a certain extent. Its dopaminergic activity without significant central nervous system stimulation suggests unique chemical properties that differentiate it from other dopaminergic agents (Clemens et al., 1984).

Scientific Research Applications

  • Pharmacological Effects of Derivatives : A study synthesized a derivative, 5-Methoxy-l-methyl-4-(2-N,N-Di-n-propylaminoethyl)-5-hydroxyindole, and found it to have low cardiovascular activity, independent of dopamine receptors. This highlights the unpredictable effects of modifying the indole structure (Cannon, Roufos, Ma, & Long, 1992).

  • Biomedical Importance : Indole derivatives, in general, play a significant role in drug discovery and analysis due to their biological, chemical, and pharmacological activity (Kaushik et al., 2013).

  • Anti-Tumor and Anti-Inflammatory Properties : The synthesized 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide shows promising anti-tumor and anti-inflammatory properties, with potential for further development in pharmaceuticals (Geetha et al., 2019).

  • Dopaminergic Actions : 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, a biologically active metabolite of 4-[2-(di-n-propylamino)ethyl]indole, has been studied for its dopaminergic actions (Cannon, Lee, Ilhan, Koons, & Long, 1984).

  • Liquid Chromatographic Determination : A sensitive, specific, and accurate assay for 4-(2-di-N,N-propylaminoethyl)-2-(3H)-indolone in plasma has been developed, indicating its stability at -80 degrees Celsius (Swagzdis & Mico, 1986).

  • Asymmetric N-Allylic Alkylation : This strategy for enantioselective synthesis of biologically active natural products and pharmaceutical compounds has been applied to indoles, including those related to 4-(2-Di-N-propylaminoethyl)indole (Cui et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Indole, indicates that it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to handle with care, avoid release to the environment, and wear protective gear .

properties

IUPAC Name

N-[2-(1H-indol-4-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-11-18(12-4-2)13-9-14-6-5-7-16-15(14)8-10-17-16/h5-8,10,17H,3-4,9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBPRLOPBAGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227004
Record name 4-(2-Di-N-propylaminoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Di-N-propylaminoethyl)indole

CAS RN

76149-15-0
Record name 4-(2-Di-N-propylaminoethyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076149150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Di-N-propylaminoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-di-N-propylaminoethyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[(2-amino)ethyl]indole (III) (2.0 g, 12.48 mmol), 1-iodopropane (8.5 g, 50 mmol), NaHCO3 (2.3 g, 27.4 mmol) in toluene (40 mL) was stirred at reflux temperature for 21 h. NaHCO3 (1.15 g, 13.7 mmol) in water (20 mL) and 1-iodopropane (2.12 g, 12.47 mmol) were added to the resultant mixture and was stirred at the same temperature for 6 h. When the mixture reached room temperature, it was filtered and layers were separated. The organic layer was washed with water (15 mL), dried, filtered and evaporated to obtain 2.53 g (83%) of 4-[2-(dipropylamino)ethyl]indole (IV).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JG Cannon, T Lee, M Ilhan, J Koons… - Journal of medicinal …, 1984 - ACS Publications
The title compound was proposed to be a biologically active metabolite of a dopaminergic agent, 4-[2-(di-n-propylamino) ethyl] indole. This proposed metabolite was synthesized by a …
Number of citations: 33 pubs.acs.org
JA Clemens, RW Fuller, LA Phebus, EB Smalstig… - Life sciences, 1984 - Elsevier
The dopaminergic activity of 4-(2-di-n-propylaminoethyl) indole (DPAI) was investigated. In animal models for postsynaptic dopaminergic activity DPAI showed only very weak or no …
Number of citations: 19 www.sciencedirect.com
JG Cannon, I Roufos, SX Ma, JP Long - Pharmaceutical research, 1992 - Springer
5-Methoxy-l-methyl-4-(2-N,N-di-n-propylaminoethyl)indole (12) was synthesized from 5-hydroxyindole by a multistep synthesis. This target compound was designed as a bioisostere of “…
Number of citations: 9 link.springer.com
JG Cannon, JP Long, BJ Demopoulos - Advances in Dopamine Research, 1982 - Elsevier
It is proposed that 4-(2-aminoethyl) indole is related structurally and chemically to dopamine, and that it represents the dopaminergically active moiety in the molecules of lergotrile, …
Number of citations: 10 www.sciencedirect.com
I Roufos - 1990 - search.proquest.com
The effects of the incorporation of the p-dimethoxy moiety into ring systems, catechol derivatives of which exhibited potent dopaminergic agonist actions, were reviewed. The …
Number of citations: 2 search.proquest.com
H Liu, R Xing, K Ren, F Xue, C Feng - The Journal of Organic …, 2022 - ACS Publications
Herein, we report a strategically novel method for the efficient construction of indole skeletons using 2-phenylisoxazol-5-ones as the starting material. This reaction proceeds via …
Number of citations: 7 pubs.acs.org
C Vila, J Rostoll-Berenguer… - The Journal of …, 2018 - ACS Publications
An asymmetric catalytic reaction of hydroxyindoles with nitroalkenes leading to the Friedel–Crafts alkylation in the carbocyclic ring of indole is presented. The method is based on the …
Number of citations: 24 pubs.acs.org
C Vila Descals, J Rostoll Berenguer… - Journal of Organic …, 2018 - roderic.uv.es
An asymmetric catalytic reaction of hydroxyindoles with nitroalkenes leading to the Friedel−Crafts alkylation in the carbocyclic ring of indole is presented. The method is based on the …
Number of citations: 2 roderic.uv.es
S Iyengar, A Hausler, HS Kim, M Marien, CA Altar… - …, 1989 - Elsevier
The effects of apomorphine and the putative dopamine autoreceptor agonist, CGS 15855A, were evaluated in several functional assays that are modulated by pre- or post-synaptic D 2 …
Number of citations: 2 www.sciencedirect.com
S Hjorth, E Eriksson, B Andersson - European journal of pharmacology, 1986 - Elsevier
The novel atypical dopamine (DA) receptor agonist HW-165 (trans-7-hydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline), a ‘rigid’ 3-PPP congener, and its enantiomers were …
Number of citations: 9 www.sciencedirect.com

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